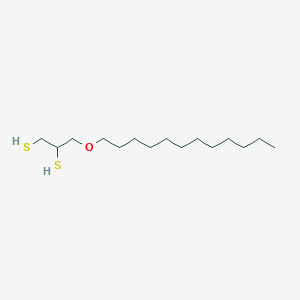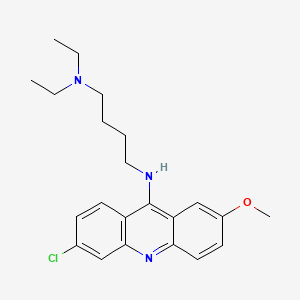
Acrichin 8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Acrichin 8 involves the reaction of acridine derivatives with specific reagents under controlled conditions. One common synthetic route includes the reaction of acridine with diethylaminobutylamine and subsequent chlorination to form acridine dichlorohydrate . Industrial production methods typically involve large-scale synthesis using similar reaction pathways, ensuring high yield and purity of the final product .
化学反応の分析
Acrichin 8 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinacrine N-oxide.
Common reagents used in these reactions include hexachloroantimonic acid for fluorometric reactions and other standard organic reagents . Major products formed from these reactions include quinacrine N-oxide, dihydroquinacrine, and various substituted derivatives .
科学的研究の応用
Acrichin 8 has a wide range of scientific research applications:
作用機序
The mechanism of action of Acrichin 8 involves its interaction with cellular components. It intercalates into DNA, disrupting the replication and transcription processes . This compound also inhibits the activity of certain enzymes, such as topoisomerases, which are crucial for DNA replication . These interactions lead to the inhibition of cell proliferation and the induction of cell death in certain types of cells .
類似化合物との比較
Acrichin 8 is often compared with other acridine derivatives, such as:
Atebrin: Another antimalarial drug with similar chemical structure but different pharmacokinetic properties.
Acriflavine: Used as an antibacterial agent, it has a similar mechanism of action but is less effective against malaria.
This compound is unique due to its broad range of applications and its ability to intercalate into DNA, making it a valuable compound in both research and industry .
特性
CAS番号 |
522-21-4 |
|---|---|
分子式 |
C22H28ClN3O |
分子量 |
385.9 g/mol |
IUPAC名 |
N-(6-chloro-2-methoxyacridin-9-yl)-N',N'-diethylbutane-1,4-diamine |
InChI |
InChI=1S/C22H28ClN3O/c1-4-26(5-2)13-7-6-12-24-22-18-10-8-16(23)14-21(18)25-20-11-9-17(27-3)15-19(20)22/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,24,25) |
InChIキー |
TXCSDESMIIXNRY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


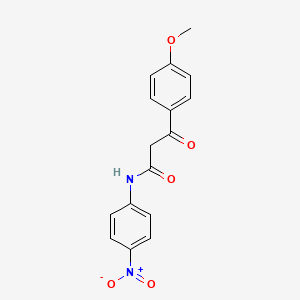
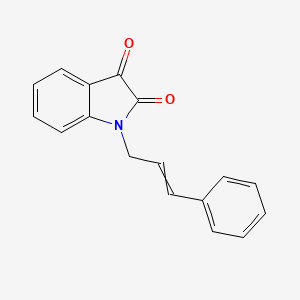
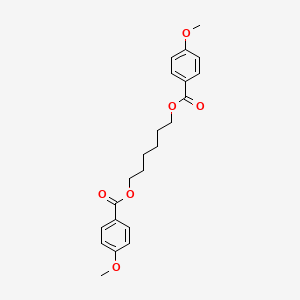

![Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14162798.png)
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B14162799.png)
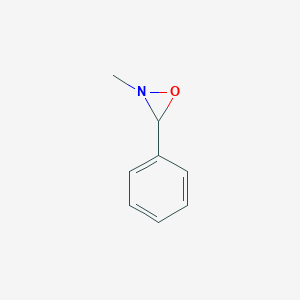
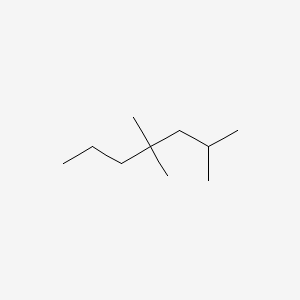
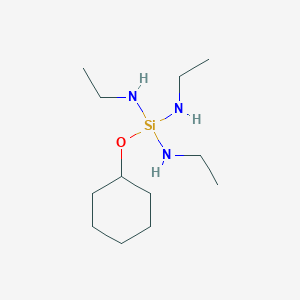
![2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol](/img/structure/B14162827.png)
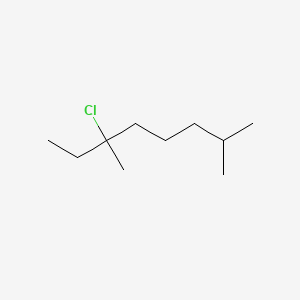

![N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide](/img/structure/B14162839.png)
